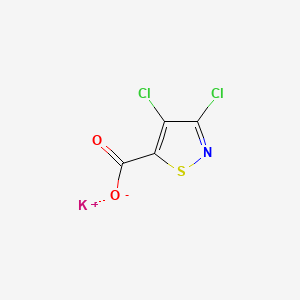
Potassium 3,4-dichloro-5-isothiazolecarboxylate
Cat. No. B1260019
Key on ui cas rn:
67403-00-3
M. Wt: 236.12 g/mol
InChI Key: JFTMQEVGHYURMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05240951
Procedure details


Potassium hydroxide (0.27 g) dissolved in 3 ml of water was added to a solution of 3,4-dichloroisothiazole-5-carboxylic acid (0.95 g) in 4 ml of ethanol. The solvent was distilled off under reduced pressure. The crystals thus obtained were washed with a small quantity of ethanol.




Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+:2].[Cl:3][C:4]1[C:8]([Cl:9])=[C:7]([C:10]([OH:12])=[O:11])[S:6][N:5]=1>O.C(O)C>[Cl:3][C:4]1[C:8]([Cl:9])=[C:7]([C:10]([O-:12])=[O:11])[S:6][N:5]=1.[K+:2] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with a small quantity of ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)[O-].[K+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
